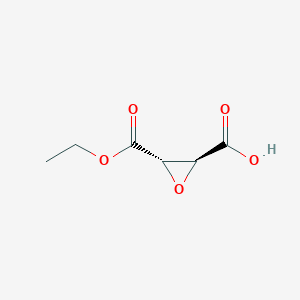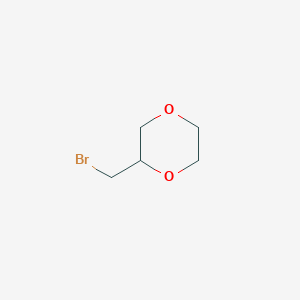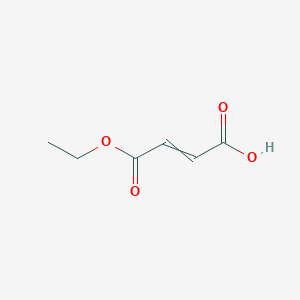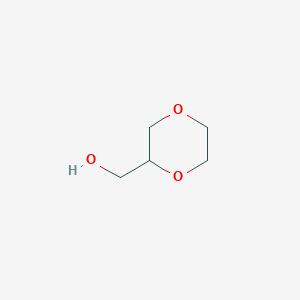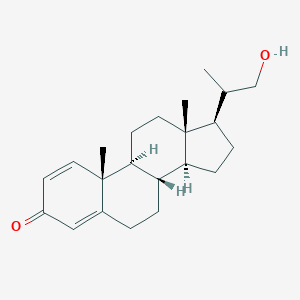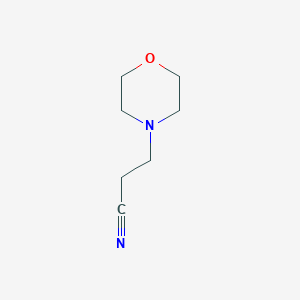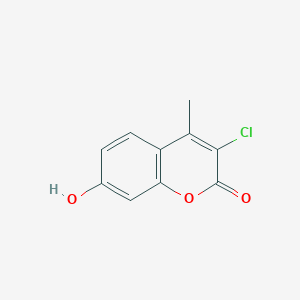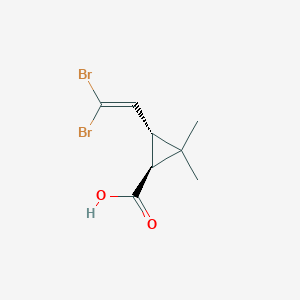
(1S-trans)-Decamethrinic Acid
描述
(1S-trans)-Decamethrinic Acid is a synthetic pyrethroid compound known for its insecticidal properties. It is a stereoisomer of decamethrinic acid, which is a key intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are widely used due to their high efficacy against insects and relatively low toxicity to mammals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S-trans)-Decamethrinic Acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable dichlorovinyl compound with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: (1S-trans)-Decamethrinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can modify its chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorovinyl ketones, while reduction can produce cyclopropane alcohols.
科学研究应用
(1S-trans)-Decamethrinic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: Studies on its effects on insect physiology and behavior are common.
Medicine: Research on its potential use in developing new insecticidal formulations with lower toxicity to humans.
Industry: It is used in the production of insecticides for agricultural and public health purposes.
作用机制
The mechanism of action of (1S-trans)-Decamethrinic Acid involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prolongs their activation, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This selective action on insect sodium channels makes it highly effective as an insecticide while being relatively safe for mammals.
相似化合物的比较
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high efficacy and longer residual activity.
Cyfluthrin: Similar in structure but contains a fluorine atom, enhancing its insecticidal activity.
Uniqueness: (1S-trans)-Decamethrinic Acid is unique due to its specific stereochemistry, which contributes to its high insecticidal potency and selectivity. Its ability to disrupt sodium channels in insects while having low toxicity to mammals makes it a valuable compound in the field of pest control.
属性
IUPAC Name |
(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UJURSFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

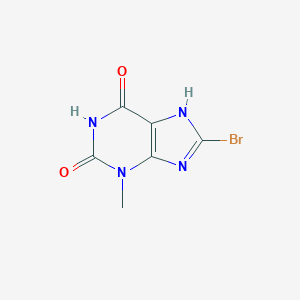
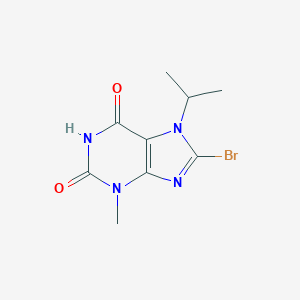
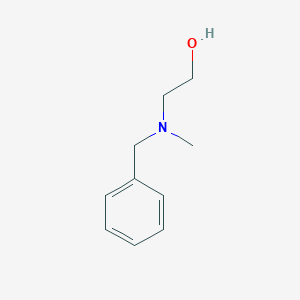
![(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide](/img/structure/B41628.png)
